molecular formula C19H18N2O4 B2633481 N-{8-[(E)-(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl}benzenecarboxamide CAS No. 341966-17-4

N-{8-[(E)-(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl}benzenecarboxamide

Cat. No. B2633481
CAS RN: 341966-17-4
M. Wt: 338.363
InChI Key: MXRJIWWSIBOVRV-ACCUITESSA-N
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Description

The compound contains a dimethylamino group, which is a functional group consisting of a nitrogen atom attached to two methyl groups and one other group . It also contains a methylidene group, which consists of two hydrogen atoms bound to a carbon atom, connected to the rest of the molecule by a double bond .


Molecular Structure Analysis

The compound’s structure can be analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Theoretical results obtained from Density Functional Theory (DFT) can be compared with experimental results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various methods. These include determining its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .

Scientific Research Applications

Diversity Oriented Synthesis

Maria A. Vodolazhenko et al. (2012) developed a novel one-pot three-step method for the synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives, which are structurally related to N-{8-[(E)-(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl}benzenecarboxamide. This methodology facilitates the rapid generation of a compound library, showcasing the potential for diversity-oriented synthesis and the production of compounds with potential biological activities (Vodolazhenko et al., 2012).

Novel Heterocyclic Compounds Synthesis

The work by Brett VanVeller et al. (2013) introduces a novel protecting group strategy for benzoxaboroles, involving dimethylamino functionalities similar to those in N-{8-[(E)-(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl}benzenecarboxamide. This study highlights the compound's role in facilitating the synthesis and stabilization of sensitive chemical structures, contributing to advancements in the development of novel heterocyclic compounds with potential applications in medicinal chemistry and material science (VanVeller et al., 2013).

Chemical Reactivity and Mechanistic Insights

Research by Jure Bezenšek et al. (2015) explored the reactivity of cyclic enaminones with dimethyl acetylenedicarboxylate, producing compounds that share structural similarities with N-{8-[(E)-(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl}benzenecarboxamide. This study provides valuable mechanistic insights into the [2+2] cycloaddition and subsequent reactions, shedding light on the potential of these compounds in synthetic chemistry and the design of novel molecular structures (Bezenšek et al., 2015).

Molecular Docking and Bioassay Studies

B. J. Al-Hourani et al. (2016) conducted molecular docking and bioassay studies on a structurally related compound, focusing on its potential as a cyclooxygenase-2 inhibitor. Although this particular study did not find significant inhibition potency, it demonstrates the compound's relevance in pharmacological research and the exploration of its derivatives for potential therapeutic applications (Al-Hourani et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s used as a drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, compounds containing a dimethylamino group may be harmful if inhaled, ingested, or come into contact with the skin .

properties

IUPAC Name

N-[(8E)-8-(dimethylaminomethylidene)-2,5-dioxo-6,7-dihydrochromen-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-21(2)11-13-8-9-16(22)14-10-15(19(24)25-17(13)14)20-18(23)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,20,23)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRJIWWSIBOVRV-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CCC(=O)C2=C1OC(=O)C(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\CCC(=O)C2=C1OC(=O)C(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{8-[(E)-(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl}benzenecarboxamide

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